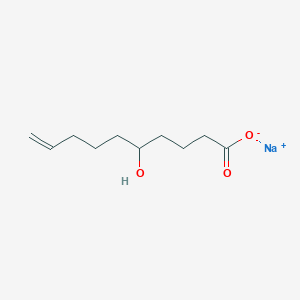
Sodium 5-hydroxydec-9-enoate
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Functional Compounds
The synthesis and characterization of functional compounds derived from long-chain fatty alkenoates, including efforts to produce α-bromo 5-methyl tetrazole derivatives from related compounds, demonstrate the chemical versatility and potential utility of sodium 5-hydroxydec-9-enoate-like structures in synthetic chemistry. These processes involve elemental analysis and spectral data to elucidate the structure of synthesized compounds (Rauf & Parveen, 2004).
Biosynthesis of Functional Polyhydroxyalkanoates
Research on the biosynthesis of functional polyhydroxyalkanoates (PHAs) by engineered bacteria highlights the application of complex fatty acid derivatives in producing biocompatible and biodegradable polymers. Engineered Halomonas bluephagenesis was used to synthesize short-chain-co-medium chain-length PHA copolymers, showcasing the use of similar compounds in creating functional materials with potential medical applications (Yu et al., 2020).
Biodegradable and Non-Ecotoxic Surfactants
The conversion of oligo-alginates or alginate into novel anionic furanic surfactants showcases a direct application of sodium 5-hydroxydec-9-enoate-like compounds in creating environmentally friendly surfactants. These surfactants are characterized by their biodegradability and non-ecotoxicity, offering a green chemistry approach to surfactant production (Renault et al., 2021).
Innovative Polymeric Materials
The hydroxylation of pendant vinyl groups in polymeric structures, such as poly(3-hydroxy undec-10-enoate) (PHU), to achieve nearly 100% hydroxylation, demonstrates the chemical modification capabilities of sodium 5-hydroxydec-9-enoate-like compounds. These modifications can significantly alter the properties of polymeric materials, impacting their thermal stability and molecular weight distribution, which is essential for various industrial applications (Eroglu et al., 2005).
properties
IUPAC Name |
sodium;5-hydroxydec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h2,9,11H,1,3-8H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESRIADADYQPHF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-hydroxydec-9-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)


![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
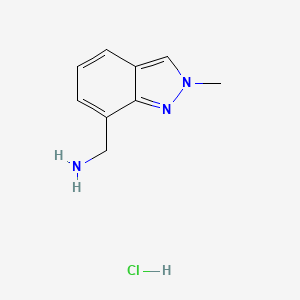
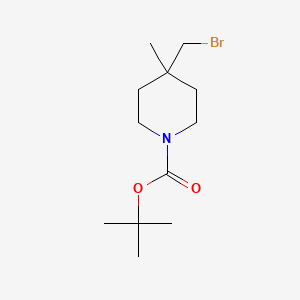

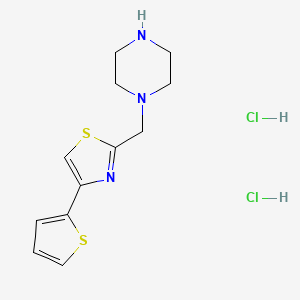
![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

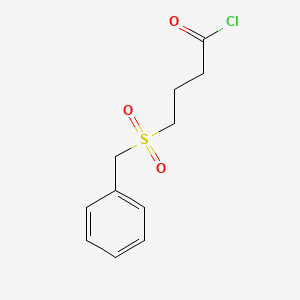
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)